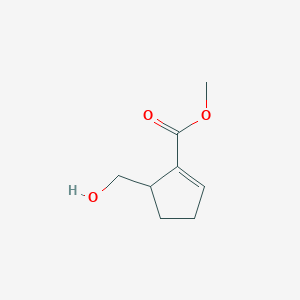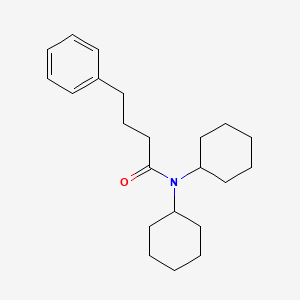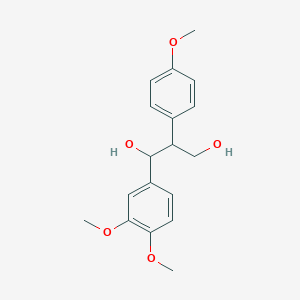
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide is a complex organic compound known for its unique chemical properties and applications. This compound features a phosphoryl group attached to an acetamide backbone, with dioctyl and bis(2-methylpropyl) substituents. Its structure imparts specific reactivity and functionality, making it valuable in various scientific and industrial contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide typically involves multi-step organic reactions. One common route includes the phosphorylation of an acetamide derivative followed by the introduction of dioctyl and bis(2-methylpropyl) groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
化学反应分析
Types of Reactions
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioctyl or bis(2-methylpropyl) groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amines.
科学研究应用
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical assays and as a probe for studying enzyme activity.
Industry: It is utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
N,N-Diisopropylacetamide: Similar in structure but lacks the phosphoryl group.
Dioctyl Phosphate: Contains the dioctyl group but differs in the acetamide backbone.
N,N-Dioctylacetamide: Shares the dioctyl group but has a simpler structure.
Uniqueness
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide is unique due to its combination of a phosphoryl group with dioctyl and bis(2-methylpropyl) substituents. This structure imparts specific reactivity and functionality, making it distinct from other similar compounds.
属性
| 97937-87-6 | |
分子式 |
C26H54NO2P |
分子量 |
443.7 g/mol |
IUPAC 名称 |
2-dioctylphosphoryl-N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C26H54NO2P/c1-7-9-11-13-15-17-19-30(29,20-18-16-14-12-10-8-2)23-26(28)27(21-24(3)4)22-25(5)6/h24-25H,7-23H2,1-6H3 |
InChI 键 |
SJUHFQJCIBUABC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CC(=O)N(CC(C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/no-structure.png)
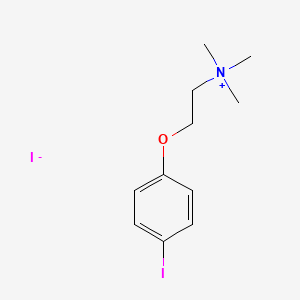
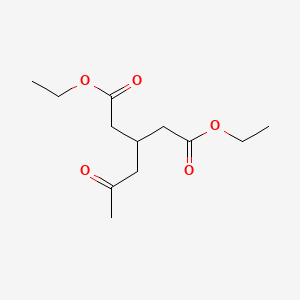
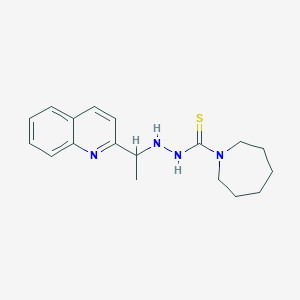
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
